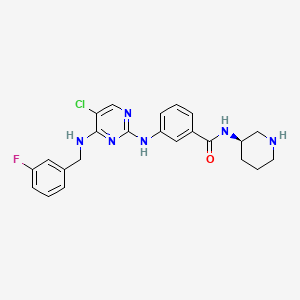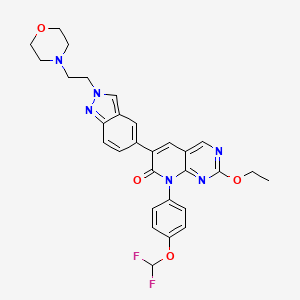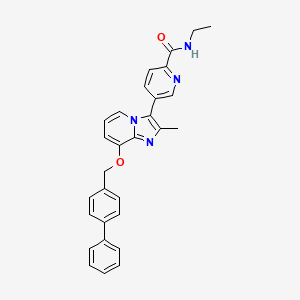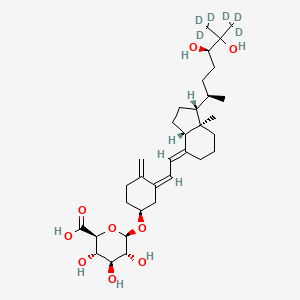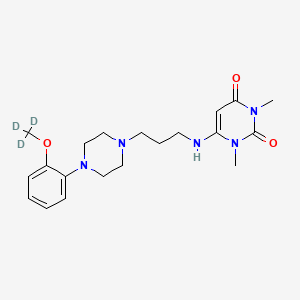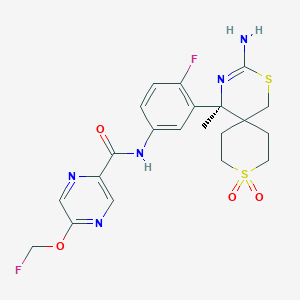
Bace1-IN-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bace1-IN-4 is a compound that acts as an inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is an aspartyl protease involved in the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease. Inhibiting BACE1 is a promising therapeutic strategy for reducing amyloid-beta production and potentially treating Alzheimer’s disease.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bace1-IN-4 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic route may involve the use of protecting groups, selective deprotection, and various coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and reproducibility. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions
Bace1-IN-4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
Bace1-IN-4 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of BACE1 and its effects on amyloid-beta production.
Biology: Used to investigate the role of BACE1 in cellular processes and its involvement in neurodegenerative diseases.
Medicine: Explored as a potential therapeutic agent for the treatment of Alzheimer’s disease.
Industry: Used in the development of diagnostic assays and screening platforms for BACE1 inhibitors.
作用机制
Bace1-IN-4 exerts its effects by binding to the active site of BACE1, thereby inhibiting its enzymatic activity. This prevents the cleavage of amyloid precursor protein and reduces the production of amyloid-beta peptides. The inhibition of BACE1 is achieved through specific interactions with key amino acid residues in the enzyme’s active site, leading to a decrease in amyloid-beta levels and potentially mitigating the progression of Alzheimer’s disease.
相似化合物的比较
Bace1-IN-4 is compared with other BACE1 inhibitors, such as:
Peiminine: A natural compound with strong affinity for the BACE1 active site.
27-Deoxywithaferin A: Another natural compound with effective BACE1 inhibition properties.
Fucotriphlorethol A: A marine bioactive compound with good binding affinity for BACE1.
Uniqueness
This compound is unique due to its specific chemical structure and binding interactions with BACE1. It may offer advantages in terms of potency, selectivity, and pharmacokinetic properties compared to other BACE1 inhibitors.
Conclusion
This compound is a promising compound with significant potential in the treatment of Alzheimer’s disease. Its synthesis, chemical reactions, and scientific applications make it a valuable tool in both research and therapeutic development. By inhibiting BACE1, this compound may help reduce amyloid-beta production and slow the progression of neurodegenerative diseases.
属性
分子式 |
C21H23F2N5O4S2 |
|---|---|
分子量 |
511.6 g/mol |
IUPAC 名称 |
N-[3-[(5R)-3-amino-5-methyl-9,9-dioxo-2,9λ6-dithia-4-azaspiro[5.5]undec-3-en-5-yl]-4-fluorophenyl]-5-(fluoromethoxy)pyrazine-2-carboxamide |
InChI |
InChI=1S/C21H23F2N5O4S2/c1-20(21(11-33-19(24)28-20)4-6-34(30,31)7-5-21)14-8-13(2-3-15(14)23)27-18(29)16-9-26-17(10-25-16)32-12-22/h2-3,8-10H,4-7,11-12H2,1H3,(H2,24,28)(H,27,29)/t20-/m1/s1 |
InChI 键 |
DZTJZUAOGBUBNK-HXUWFJFHSA-N |
手性 SMILES |
C[C@]1(C2(CCS(=O)(=O)CC2)CSC(=N1)N)C3=C(C=CC(=C3)NC(=O)C4=CN=C(C=N4)OCF)F |
规范 SMILES |
CC1(C2(CCS(=O)(=O)CC2)CSC(=N1)N)C3=C(C=CC(=C3)NC(=O)C4=CN=C(C=N4)OCF)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2~{s},4~{r})-4-[[2-[(1~{r},3~{r})-1-Acetyloxy-3-[[(2~{s},3~{s})-2-[[(2~{r})-1,2-Dimethylpyrrolidin-2-Yl]carbonylamino]-3-Methyl-Pentanoyl]-Methyl-Amino]-4-Methyl-Pentyl]-1,3-Thiazol-4-Yl]carbonylamino]-5-(4-Aminophenyl)-2-Methyl-Pentanoic Acid](/img/structure/B12421777.png)

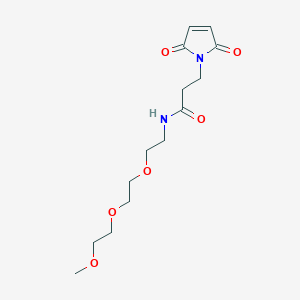
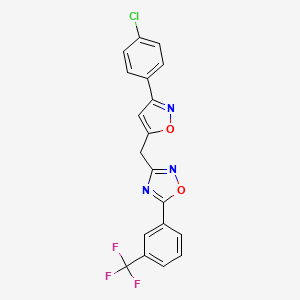
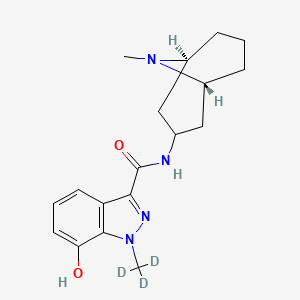
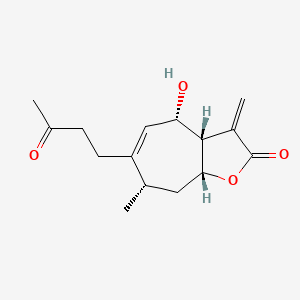
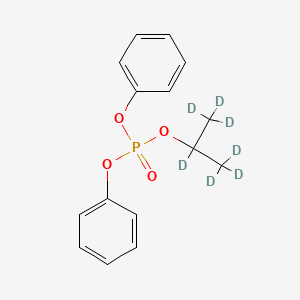
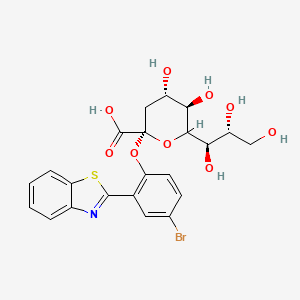
amino]propanoate-d3 Hydrochloride](/img/structure/B12421826.png)
